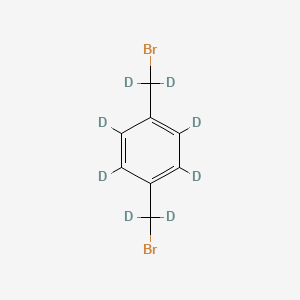

A,A'-Dibromo-P-xylene-D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMSGOBSOCYHR-MOBLDEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to A,A'-Dibromo-P-xylene-D8: Properties, Synthesis, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of A,A'-Dibromo-P-xylene-D8. As a deuterated analogue of A,A'-Dibromo-P-xylene, this compound is a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods.

Introduction: The Significance of Deuterium Labeling

In the realm of quantitative analysis, especially in complex matrices such as those encountered in environmental testing and drug metabolism studies, accuracy and precision are paramount. Deuterated internal standards are indispensable tools for achieving reliable results in mass spectrometry.[1] this compound is a stable isotope-labeled version of A,A'-Dibromo-P-xylene, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule chemically almost identical to its non-deuterated counterpart, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[2][3]

The near-identical physicochemical properties ensure that the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects and potential losses during sample preparation.[4][5] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it serves as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, thereby significantly enhancing the accuracy and reproducibility of quantification.[1]

Chemical Structure and Properties

This compound is a symmetrically substituted aromatic compound. The core structure consists of a benzene ring substituted at positions 1 and 4 with bromomethyl groups. In this deuterated isotopologue, all four hydrogen atoms on the benzene ring and all four hydrogen atoms on the two methyl groups are replaced with deuterium.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated analogue is also included for comparison.

| Property | This compound | A,A'-Dibromo-P-xylene (non-deuterated) |

| IUPAC Name | 1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene[6] | 1,4-bis(bromomethyl)benzene[3] |

| Synonyms | 1,4-Bis(bromomethyl)benzene-d8, α,α′-Dibromo-p-xylene-d8[6] | p-Xylylene dibromide, 1,4-Bis(bromomethyl)benzene[3] |

| CAS Number | 74903-77-8[6] | 623-24-5[3] |

| Molecular Formula | C₈D₈Br₂ | C₈H₈Br₂[3] |

| Molecular Weight | 272.01 g/mol [6] | 263.96 g/mol [3] |

| Appearance | White to light yellow crystalline powder[7] | White to light yellow crystalline powder[7] |

| Melting Point | Not specified, expected to be similar to non-deuterated form | 143-145 °C[7] |

| Boiling Point | Not specified, expected to be similar to non-deuterated form | 245 °C[7] |

| Solubility | Soluble in hot toluene[8] | Soluble in hot toluene, dioxane; hydrolyzes in water[7][8] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Synthesis and Characterization

Proposed Synthesis Workflow

Caption: A generalized workflow for the use of this compound as an internal standard.

Representative Experimental Protocol: Quantification of a Target Analyte

This protocol provides a general framework for using this compound as an internal standard for the quantification of a target analyte (e.g., a polycyclic aromatic hydrocarbon or a related brominated compound) in an environmental sample by GC-MS.

Materials and Reagents:

-

Environmental sample (e.g., soil, sediment)

-

This compound internal standard solution of known concentration

-

Calibration standards of the target analyte at various concentrations

-

Extraction solvent (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation:

-

Weigh a known amount of the homogenized environmental sample into an extraction thimble.

-

Spike the sample with a precise volume of the this compound internal standard solution.

-

Perform the extraction using a suitable method, such as Soxhlet extraction, with the chosen solvent.

-

Dry the extract over anhydrous sodium sulfate and concentrate it to a known volume.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards containing known concentrations of the target analyte.

-

Spike each calibration standard with the same amount of the this compound internal standard solution as was added to the samples.

-

-

GC-MS Analysis:

-

Analyze the prepared samples and calibration standards using a GC-MS system. The GC conditions (temperature program, carrier gas flow rate) should be optimized to achieve good separation of the analyte and the internal standard. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the target analyte and the internal standard in the chromatograms of the samples and calibration standards.

-

For the calibration standards, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.

-

For the samples, calculate the peak area ratio of the analyte to the internal standard.

-

Using the calibration curve, determine the concentration of the target analyte in the samples.

-

Safety and Handling

This compound, like its non-deuterated analogue, is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Classification: The non-deuterated compound is classified as corrosive and is a lachrymator (causes tearing). [9][10]It can cause severe skin burns and eye damage. [10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated chemical fume hood. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8]* Stability: Commercially available this compound is generally stable under recommended storage conditions. It is advisable to re-analyze the compound for chemical purity after extended storage (e.g., three years).

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable tool for researchers and scientists engaged in quantitative analysis. Its properties as a deuterated internal standard enable the accurate and precise measurement of target analytes in complex matrices by compensating for variations inherent in analytical procedures. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed framework for its application. By understanding and applying the principles outlined herein, researchers can enhance the reliability and integrity of their analytical data.

References

- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. Benchchem. Accessed January 19, 2026.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335. PubChem. Accessed January 19, 2026.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Published October 30, 2025. Accessed January 19, 2026.

- Deuterated Standards for LC-MS Analysis.

- Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH. Accessed January 19, 2026.

- Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards. PubMed. Accessed January 19, 2026.

- alpha,alpha'-Dibromo-p-xylene-d8. CDN Isotopes. Accessed January 19, 2026.

- alpha,alpha'-Dibromo-p-xylene | 623-24-5. ChemicalBook. Accessed January 19, 2026.

- How can I prepare α,α′-Dibromo-p-xylene ?.

- p-Xylene-d10 D 99atom 41051-88-1. Sigma-Aldrich. Accessed January 19, 2026.

- Synthesis and Characterization of Nitro-p-xylenes. PMC - NIH. Accessed January 19, 2026.

- Synthesis and characterization of nitro-p-xylenes. PubMed. Accessed January 19, 2026.

- alpha,alpha'-Dibromo-p-xylene Chemical Properties,Uses,Production. ChemicalBook. Accessed January 19, 2026.

- Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. TCI Chemicals. Accessed January 19, 2026.

- α,α′-Dibromo-p-xylene. Santa Cruz Biotechnology. Accessed January 19, 2026.

- In-Depth Technical Guide: Safety and Handling of α,α'-Dibromo-p-xylene. Benchchem. Accessed January 19, 2026.

- This compound | C8H8Br2 | CID 59070810. PubChem. Accessed January 19, 2026.

Sources

- 1. lcms.cz [lcms.cz]

- 2. alpha,alpha'-Dibromo-p-xylene(623-24-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. unitar.org [unitar.org]

- 5. nips.pops.int [nips.pops.int]

- 6. researchgate.net [researchgate.net]

- 7. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 8. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of Deuterium in Advanced Chemical Research

An In-depth Technical Guide to the Physical Characteristics of 1,4-Bis(bromomethyl)benzene-d8

1,4-Bis(bromomethyl)benzene-d8 is the fully deuterated isotopologue of 1,4-Bis(bromomethyl)benzene, a versatile bifunctional reagent used in organic synthesis and materials science.[1] The strategic replacement of all eight hydrogen atoms with deuterium, a stable heavy isotope of hydrogen, imparts unique physical and spectroscopic properties to the molecule. These characteristics make it an invaluable tool for researchers, particularly in drug development and mechanistic studies.

The incorporation of deuterium can significantly alter the metabolic fate of a drug molecule by slowing down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[2][3] Furthermore, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, as they are chemically identical to their non-deuterated counterparts but easily distinguishable by their mass.[4] This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 1,4-Bis(bromomethyl)benzene-d8, offering practical insights for its application in a research setting.

Molecular Structure and Isotopic Labeling

The defining feature of 1,4-Bis(bromomethyl)benzene-d8 is the complete substitution of protium (¹H) with deuterium (²H or D). This includes the four protons on the aromatic ring and the four protons on the two benzylic methylene groups. This total deuteration results in a significant mass increase and profoundly alters the molecule's behavior in common spectroscopic analyses.

Caption: Molecular structure of 1,4-Bis(bromomethyl)benzene-d8.

Physicochemical Properties

The physical properties of 1,4-Bis(bromomethyl)benzene-d8 are expected to be very similar to its non-deuterated (protio) analog. However, direct experimental data for the deuterated compound is limited. The table below summarizes the key properties, primarily referencing data for the protio form and specifying where data for the deuterated form is known.

| Property | Value (1,4-Bis(bromomethyl)benzene-d8) | Value (1,4-Bis(bromomethyl)benzene) | Source(s) |

| Chemical Formula | C₈D₈Br₂ | C₈H₈Br₂ | [4] |

| Molecular Weight | 272.01 g/mol | 263.96 g/mol | [4][5] |

| CAS Number | 74903-77-8 | 623-24-5 | [4][5] |

| Appearance | - | White to beige crystalline powder | [5][6][7] |

| Melting Point | Expected to be similar | 143-145 °C | [8][9] |

| Boiling Point | Expected to be similar | 245 °C (at 760 mmHg) | [6][8] |

| Density | Expected to be slightly higher | ~2.012 g/cm³ | [6][7] |

| Solubility | Expected to be similar | Insoluble in water; Soluble in many organic solvents.[7][10] Reacts with water (hydrolyzes).[6] | [6][7][10] |

Expert Insight: While properties like melting and boiling points are not expected to differ dramatically, the density of the d8 compound will be slightly higher due to the greater mass of deuterium compared to protium. The most significant differences are observed in its spectroscopic properties.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopy is the primary method for confirming the identity and isotopic purity of 1,4-Bis(bromomethyl)benzene-d8. The absence of ¹H signals and the shift in mass and vibrational frequencies are its key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: An isotopically pure sample of 1,4-Bis(bromomethyl)benzene-d8 will be "silent" in a standard ¹H NMR spectrum. This is because deuterium has a different nuclear spin (I=1) and a much smaller gyromagnetic ratio than a proton, causing it to be non-resonant at the proton frequency. The presence of any signals in the regions of ~4.5 ppm and ~7.4 ppm would indicate residual, non-deuterated impurities.[11][12]

-

¹³C NMR: The ¹³C NMR spectrum will be similar to the protio-analog but with notable differences. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and the relaxation times will be longer. The characteristic chemical shifts for the non-deuterated form are approximately 33.0 ppm (-CH₂Br) and 129.6 ppm (Ar-CH).[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of deuteration. The molecular ion peak for 1,4-Bis(bromomethyl)benzene-d8 will be observed at m/z corresponding to 272.01, which is 8 mass units higher than the 263.96 m/z for the non-deuterated version.[4][5] A key feature in the mass spectrum of both compounds is the characteristic isotopic pattern of the molecular ion, resulting from the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have roughly equal natural abundance).[11] This results in a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1.[11]

Infrared (IR) Spectroscopy

IR spectroscopy can readily distinguish between the deuterated and non-deuterated forms. The stretching vibrations of C-D bonds occur at a significantly lower frequency (wavenumber) than C-H bonds due to the increased mass of deuterium.

-

C-H Stretch (Protio): Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, and aliphatic C-H stretches appear in the 3000-2850 cm⁻¹ region.[11][12]

-

C-D Stretch (Deuterated): The corresponding C-D stretches are expected to appear in the ~2300-2100 cm⁻¹ region. The absence of strong absorption bands in the C-H stretch region is a strong indicator of successful deuteration.

Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a self-validating system for determining the isotopic purity of a 1,4-Bis(bromomethyl)benzene-d8 sample by quantifying the amount of residual protio-impurity.

Objective: To determine the percentage of deuterium incorporation (%D) in a sample of 1,4-Bis(bromomethyl)benzene-d8.

Principle: A standard ¹H NMR spectrum is acquired using a solvent containing a known internal standard. Any signals corresponding to residual C-H protons in the sample are integrated against the known integral of the internal standard. This allows for precise quantification of the non-deuterated impurity, from which the isotopic purity can be calculated.

Materials:

-

1,4-Bis(bromomethyl)benzene-d8 sample (10-20 mg)

-

Deuterated Chloroform (CDCl₃)

-

Internal Standard (e.g., 1,3,5-Trimethoxybenzene or another stable compound with a sharp singlet in a clear region of the spectrum)

-

NMR tube, vials, precision balance

Step-by-Step Methodology:

-

Prepare the Internal Standard Stock Solution:

-

Accurately weigh approximately 20 mg of the internal standard (e.g., 1,3,5-Trimethoxybenzene) into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with CDCl₃. Calculate the precise concentration in mol/L. This step ensures accuracy and is foundational to the protocol's trustworthiness.

-

-

Prepare the Sample for Analysis:

-

Accurately weigh approximately 15 mg of the 1,4-Bis(bromomethyl)benzene-d8 sample into a clean, dry vial.

-

Using a calibrated pipette, add exactly 0.6 mL of the internal standard stock solution to the vial.

-

Ensure complete dissolution by gentle vortexing. The use of a calibrated volume of a standard solution is critical for quantitative accuracy.

-

-

Acquire the ¹H NMR Spectrum:

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum. It is crucial to ensure a long relaxation delay (e.g., d1 = 30 seconds) to allow for full relaxation of all protons, which is essential for accurate integration.

-

Set the spectral window to include the signals for the internal standard and the expected impurity signals (~4.5 ppm and ~7.4 ppm).

-

-

Process and Analyze the Spectrum:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Carefully integrate the signal for the internal standard.

-

Integrate any observable signals in the aromatic region (~7.4 ppm) and the benzylic region (~4.5 ppm). These signals directly correspond to the residual protio-impurity.

-

-

Calculate the Isotopic Purity:

-

The calculation relies on the ratio of the integrals. For example, using 1,3,5-Trimethoxybenzene (9 protons at ~6.1 ppm, 3 protons at ~3.8 ppm), the calculation would be:

-

Moles of Standard = (Integral of Standard / Number of Protons for Standard)

-

Moles of Impurity = (Integral of Impurity / Number of Protons for Impurity)

-

Mass of Impurity = Moles of Impurity × Molar Mass of C₈H₈Br₂

-

% Impurity by mass = (Mass of Impurity / Initial Sample Mass) × 100

-

% Isotopic Purity (%D) = 100 - (% Impurity)

-

-

Handling, Storage, and Stability

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this reactive compound. The non-deuterated analog, 1,4-Bis(bromomethyl)benzene, is classified as corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[5][13] The deuterated version should be handled with the same precautions.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents, bases, and alcohols.[6][7][13] The compound is sensitive to moisture and should ideally be stored under an inert atmosphere (e.g., argon or nitrogen).[13]

-

Stability: The compound is stable under recommended storage conditions.[7] Avoid exposure to heat or moisture, as it can hydrolyze.[6]

Applications in Research and Development

The unique properties of 1,4-Bis(bromomethyl)benzene-d8 make it a valuable tool in several research areas:

-

Internal Standard: Its primary use is as an internal standard for the quantification of its protio-analog or related compounds in complex matrices via mass spectrometry.[4]

-

Tracer Studies: In pharmaceutical research, it can be used as a building block to synthesize more complex deuterated molecules. These molecules can then be used as tracers in metabolic studies to understand how a drug is processed in the body.[2][4]

-

Mechanistic Elucidation: Deuterium labeling is a powerful technique for studying reaction mechanisms. The kinetic isotope effect can provide evidence for C-H bond breaking in a rate-determining step.

This guide provides the foundational knowledge required for the effective and safe use of 1,4-Bis(bromomethyl)benzene-d8. By understanding its distinct physical and spectroscopic characteristics, researchers can fully leverage the power of isotopic labeling to advance their scientific objectives.

References

- LifeChem Pharma. 1-4-bis(Bromomethyl)Benzene.

- Guidechem. 1,4-Bis(bromomethyl)benzene 623-24-5.

- MedChemExpress. 1,4-Bis(bromomethyl)benzene-d8 | Stable Isotope.

- CymitQuimica. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene.

- BenchChem.

- ChemicalBook. 1,4-Bis(Bromomethyl)benzene(623-24-5).

- MedChemExpress. 1,4-Bis(bromomethyl)benzene-d8.

- PubChem. 1,4-Bis(bromomethyl)benzene.

- CrystEngComm. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)

- Biosynth. 1,4-Bis(bromomethyl)benzene | 623-24-5.

- Synquest Labs. 1,4-Bis(bromomethyl)

- Beilstein Journal of Organic Chemistry. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

- Royal Society of Chemistry.

- ChemBK. 1,4-Bis(bromomethyl)benzene.

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. synquestlabs.com [synquestlabs.com]

Isotopic Labeling of A,A'-Dibromo-P-xylene: An In-depth Technical Guide

Abstract: A,A'-Dibromo-P-xylene serves as a critical building block in the synthesis of a diverse range of organic compounds, from pharmaceuticals to advanced materials. The strategic incorporation of isotopic labels, such as deuterium (²H) and carbon-13 (¹³C), into its structure provides an invaluable tool for mechanistic elucidation, quantitative analysis, and metabolic tracing. This guide offers a comprehensive overview of the primary methodologies for the isotopic labeling of A,A'-Dibromo-P-xylene, detailing field-proven protocols and the scientific rationale behind key experimental choices.

Introduction: The Significance of Isotopic Labeling

Isotopically labeled compounds are indispensable in modern chemical and biomedical research. For a versatile reagent like A,A'-Dibromo-P-xylene, the introduction of a stable isotope offers several distinct advantages:

-

Mechanistic Studies: By tracking the position of an isotopic label throughout a reaction sequence, chemists can gain unambiguous insights into reaction mechanisms, bond formations, and rearrangements.

-

Quantitative Analysis: Isotopically labeled analogues are widely used as internal standards in mass spectrometry-based quantification assays. Their near-identical chemical behavior to the unlabeled analyte, combined with their distinct mass, allows for highly accurate and precise measurements.

-

Metabolic and Pharmacokinetic Tracing: In drug development, labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

This guide will focus on two of the most common and synthetically valuable labeling strategies for A,A'-Dibromo-P-xylene: deuterium labeling of the aromatic ring and carbon-13 labeling of the benzylic methyl groups.

Deuterium Labeling of the Aromatic Core

The incorporation of deuterium onto the aromatic ring of A,A'-Dibromo-P-xylene is a frequently employed strategy, particularly for generating internal standards for mass spectrometry. The resulting mass shift allows for clear differentiation between the labeled standard and the unlabeled analyte.

Methodology: Acid-Catalyzed Hydrogen-Deuterium Exchange

A robust and well-documented method for introducing deuterium into aromatic systems is through electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄).[1][2][3] This reaction proceeds via a reversible electrophilic substitution mechanism where a deuterium cation (D⁺) acts as the electrophile.

Objective: To achieve high-level deuterium incorporation on the four aromatic positions of A,A'-Dibromo-P-xylene.

Materials:

-

A,A'-Dibromo-P-xylene

-

Deuterated Sulfuric Acid (D₂SO₄, 99.5 atom % D)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

Procedure:

-

Reaction Vessel Preparation: A round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon) to ensure anhydrous conditions.

-

Reagent Addition: A,A'-Dibromo-P-xylene (1.0 equivalent) is dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath to 0°C. Deuterated sulfuric acid (2.0-3.0 equivalents) is added dropwise with vigorous stirring.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and then gently heated to reflux. The progress of the deuteration is monitored by ¹H NMR spectroscopy, observing the diminution of the aromatic proton signal.

-

Reaction Quench: Upon completion, the reaction is cooled to 0°C and cautiously quenched by the slow addition of D₂O. This minimizes back-exchange of the incorporated deuterium.

-

Aqueous Workup: The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution and brine to remove any residual acid.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final A,A'-Dibromo-P-xylene-d₄.

Scientific Rationale:

-

Anhydrous Conditions: The exclusion of water is critical to prevent the protonation of the aromatic ring by H₂O⁺, which would compete with the desired deuteration process.

-

Use of D₂O in Quenching: Quenching with D₂O minimizes the potential for back-exchange of the newly introduced deuterium atoms with protons.

-

Reaction Monitoring: ¹H NMR provides a direct and quantitative measure of the extent of deuterium incorporation by comparing the integration of the aromatic proton signals to the benzylic CH₂Br signals.

Data Presentation: Ring Deuteration

| Parameter | Specification |

| Starting Material | A,A'-Dibromo-P-xylene |

| Labeling Reagent | Deuterated Sulfuric Acid (D₂SO₄) |

| Isotope | Deuterium (²H) |

| Position of Label | Aromatic Ring (Positions 2, 3, 5, 6) |

| Typical Isotopic Enrichment | >98% |

Experimental Workflow: Ring Deuteration

Caption: Workflow for the Deuteration of A,A'-Dibromo-P-xylene.

Carbon-13 Labeling of the Benzylic Positions

Labeling the benzylic methyl groups with ¹³C is particularly useful for mechanistic studies involving transformations at these positions. The ¹³C isotope is NMR-active, allowing for straightforward tracking of the labeled carbon atoms.

Methodology: Synthesis from a Labeled Precursor

The most efficient and specific method for introducing ¹³C at the benzylic positions is to begin with a commercially available, ¹³C-labeled precursor, such as p-xylene-¹³C₂. The subsequent benzylic bromination is a well-established free-radical reaction.[4][5][6][7]

Objective: To synthesize A,A'-Dibromo-P-xylene with ¹³C labels at both benzylic carbons.

Materials:

-

p-Xylene-¹³C₂ (with ¹³C at both methyl positions)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

-

Carbon Tetrachloride (CCl₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-xylene-¹³C₂ (1.0 equivalent) in carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.

-

Reaction Initiation and Progression: The mixture is heated to reflux. The reaction can be initiated and sustained by irradiation with a sunlamp. The reaction is monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats.

-

Workup: After cooling to room temperature, the succinimide is removed by filtration.

-

Purification: The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed via rotary evaporation, and the resulting crude product is purified by recrystallization from ethanol.

Trustworthiness and Self-Validation:

-

Stoichiometry: The use of a slight excess of NBS ensures the complete dibromination of both ¹³C-labeled methyl groups.

-

Radical Initiator: The presence of a radical initiator like AIBN is non-negotiable for this reaction to proceed via the desired free-radical pathway.

-

Visual Confirmation: The density difference between the starting material (NBS) and the succinimide byproduct provides a simple, yet effective, visual indicator of reaction progress.

Data Presentation: Benzylic ¹³C-Labeling

| Parameter | Specification |

| Starting Material | p-Xylene-¹³C₂ |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Isotope | Carbon-13 (¹³C) |

| Position of Label | Benzylic Carbons |

| Typical Yield | >85% |

Synthetic Pathway: Benzylic ¹³C-Labeling

Caption: Synthesis of A,A'-Dibromo-P-xylene-¹³C₂.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the final labeled product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure and, in the case of deuteration, allows for the calculation of isotopic enrichment by comparing the integrals of the remaining protons against a reference signal.

-

¹³C NMR: Essential for confirming the position and enrichment of ¹³C labels. The labeled carbons will exhibit significantly enhanced signals.

-

-

Mass Spectrometry (MS): Provides definitive confirmation of mass and, therefore, isotopic incorporation. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Conclusion

The isotopic labeling of A,A'-Dibromo-P-xylene through either hydrogen-deuterium exchange or synthesis from labeled precursors provides researchers with powerful tools for a wide range of applications. The methodologies presented in this guide are robust and well-established, offering reliable pathways to high-purity, isotopically enriched products. The selection of a specific labeling strategy should be guided by the desired isotope, its intended position, and the ultimate application of the labeled compound.

References

-

Study.com. (n.d.). When benzene is treated with D2SO4, deuterium slowly replaces all six hydrogens in the aromatic ring. Explain. Retrieved from [Link]

-

Chemistry with Caroline. (2024, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Retrieved from [Link]

-

Brainly. (2024, March 5). When benzene is treated with D_2SO_4, deuterium slowly replaces all six hydrogens in the aromatic ring. Retrieved from [Link]

-

Josh Osbourn. (2021, June 27). Benzylic Bromination. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

Sources

A Technical Guide to A,A'-Dibromo-P-xylene-D8: Commercial Availability, Characterization, and Applications for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and potential applications of A,A'-Dibromo-P-xylene-D8. As a deuterated building block, this compound holds significant value for researchers engaged in medicinal chemistry, materials science, and various fields of organic synthesis. This document, authored from the perspective of a Senior Application Scientist, aims to deliver field-proven insights and practical guidance.

Introduction: The Significance of Deuterated Building Blocks

The strategic incorporation of deuterium into organic molecules is a powerful tool in modern drug discovery and development.[1][2][3] The "deuterium switch," or the replacement of protium (¹H) with deuterium (²H), can significantly alter the metabolic fate of a drug candidate.[1][3] This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic profiles, reduced formation of toxic metabolites, and enhanced therapeutic efficacy.[1][4] this compound serves as a valuable deuterated starting material for the synthesis of more complex molecules where the stability of the aromatic and benzylic positions is crucial.

Commercial Availability and Procurement

This compound is a specialized chemical and is available from a limited number of suppliers that focus on isotopically labeled compounds. Our investigation has identified C/D/N Isotopes as a primary commercial source for this product.

Below is a summary of the available product information:

| Supplier | Product Number | Available Quantities | Isotopic Enrichment | CAS Number |

| C/D/N Isotopes | D-6542 | 0.25 g, 0.5 g | 98 atom % D | 74903-77-8 |

| Hölzel Biotech | CDN-D-6542-0.25G | 0.25 g | 98 atom % D | 74903-77-8 |

Note: Hölzel Biotech appears to distribute the product from Toronto Research Chemicals, which is likely the same primary source as C/D/N Isotopes.

Procurement of this compound should be a planned process, considering its specialized nature. It is advisable to contact the supplier directly to confirm current stock levels, pricing, and lead times. For researchers in academic institutions, it is also prudent to check with your institution's chemical procurement department for established purchasing agreements.

Technical Profile and Quality Control

A thorough understanding of the technical specifications of this compound is critical for its successful application in research.

Key Specifications:

| Property | Value | Source |

| Chemical Name | α,α′-Dibromo-p-xylene-d8 | [5] |

| Synonyms | 1,4-Bis(bromomethyl)benzene-D8 | [5] |

| Molecular Formula | C₆D₄(CD₂Br)₂ | [5] |

| Molecular Weight | 272.01 g/mol | [5][6] |

| Isotopic Enrichment | 98 atom % D | [5][7] |

| Appearance | White to light yellow crystal powder | [8] |

| Storage Conditions | Store at room temperature | [5][7] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [5] |

Experimental Protocol: Incoming Quality Control

It is best practice to perform an independent quality control check upon receiving any specialized reagent. For this compound, the following workflow is recommended:

-

Visual Inspection: Examine the material for homogeneity and color consistency.

-

Solubility Test: Confirm the reported solubility. For the non-deuterated analogue, it is soluble in hot dioxane.[9]

-

¹H-NMR Spectroscopy: While the compound is deuterated, a proton NMR can be highly informative. The presence of small residual proton signals can confirm the structure and provide a more accurate measure of isotopic enrichment.

-

²H-NMR Spectroscopy: Deuterium NMR will show signals corresponding to the deuterated positions, confirming the isotopic labeling pattern.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular weight and isotopic distribution.

-

Melting Point: The melting point of the non-deuterated analogue is 143-145 °C.[8][10] The deuterated version is expected to have a similar melting point.

Applications in Research and Drug Development

The primary application of this compound is as a deuterated building block in organic synthesis. Its bifunctional nature, with two bromomethyl groups, allows for a variety of subsequent chemical transformations.

Potential Synthetic Applications:

-

Synthesis of Deuterated Ligands: The compound can be used to synthesize deuterated ligands for coordination chemistry and catalysis.

-

Preparation of Deuterated Drug Analogues: For drug candidates containing a p-xylyl moiety, this compound can be used to introduce deuterium at specific sites. This can be particularly useful for studying metabolic pathways and improving the drug's pharmacokinetic profile.[4][11]

-

Polymer Chemistry: The non-deuterated analogue is used in the synthesis of porous polymeric networks.[12] The deuterated version could be employed to create polymers with altered physical or spectroscopic properties.

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a deuterated drug candidate.

Caption: Generalized workflow for the procurement and application of this compound.

Safety and Handling

This compound is expected to have similar toxicological properties to its non-deuterated counterpart. The non-deuterated form is classified as corrosive and is a lachrymator.[5][8]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. C/D/N Isotopes provides access to the SDS for their product D-6542 on their website.[5]

Synthetic Considerations

For researchers considering the synthesis of this compound in-house, it is important to weigh the cost and effort against direct procurement from a specialized supplier, especially for small-scale research applications.[13]

Conclusion

This compound is a commercially available, highly specialized deuterated building block with significant potential for researchers in medicinal chemistry and materials science. Its procurement requires careful planning, and its use necessitates stringent quality control. By leveraging the unique properties conferred by deuterium, researchers can explore novel molecular designs and potentially develop more effective and safer therapeutics.

References

-

Hölzel Biotech. (n.d.). alpha,alpha'-Dibromo-p-xylene-d8. Retrieved from [Link]

-

ResearchGate. (2016). How can I prepare α,α′-Dibromo-p-xylene?. Retrieved from [Link]

-

Alkali Scientific. (n.d.). α,α′-Dibromo-p-xylene, 1 X 5 g (D44804-5G). Retrieved from [Link]

-

Alkali Scientific. (n.d.). α,α′-Dibromo-p-xylene, 1 X 100 g (D44804-100G). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Analysis of the Development Status and Advantages of Deuterated Drugs. (2024). Journal of Pharmaceutical Analysis.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297.

- Clearsynth Discovery. (2023).

- Clinical Application and Synthesis Methods of Deuterated Drugs. (2023).

-

Alkali Scientific. (n.d.). α,α′-Dibromo-p-xylene, 1 X 25 g (D44804-25G). Retrieved from [Link]

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 545–562.

Sources

- 1. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]

- 2. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | C8H8Br2 | CID 59070810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 9. a,a -Dibromo-p-xylene purum, = 98.0 GC 623-24-5 [sigmaaldrich.com]

- 10. thomassci.com [thomassci.com]

- 11. researchgate.net [researchgate.net]

- 12. α,α′-二溴-对二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to A,A'-Dibromo-P-xylene-D8: Synthesis, Properties, and Applications in Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of A,A'-Dibromo-P-xylene-D8, a deuterated isotopic labeling reagent, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and key applications, offering field-proven insights into its utilization in modern chemical and pharmaceutical research.

Core Compound Identification

This compound is the deuterated analog of A,A'-Dibromo-P-xylene, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its utility in a variety of advanced scientific applications.

| Identifier | Value | Source |

| Chemical Name | 1,4-Bis(bromomethyl)benzene-d8 | PubChem |

| Synonyms | This compound, ALPHA,ALPHA'-DIBROMO-P-XYLENE-D8, 1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | PubChem[1] |

| CAS Number | 74903-77-8 | PubChem[1] |

| Molecular Formula | C₈D₈Br₂ | PubChem[1] |

| Molecular Weight | 272.01 g/mol | PubChem[1] |

Rationale for Deuteration: The Isotopic Advantage

The substitution of protium (¹H) with deuterium (²H or D) in A,A'-Dibromo-P-xylene imparts distinct physicochemical properties that are highly advantageous in specific research contexts. The primary driver for utilizing the D8 variant stems from the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This C-D bond is more resistant to chemical and enzymatic cleavage, a property that underpins its principal applications.

Furthermore, the mass difference between the deuterated and non-deuterated isotopologues allows for their distinct detection and quantification in mass spectrometry-based analyses, forming the basis of its use as an internal standard.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is conceptually parallel to its non-deuterated counterpart, with the critical distinction of utilizing a deuterated starting material. The most common and efficient laboratory-scale synthesis involves the free-radical bromination of p-xylene-d10.

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from established methods for the synthesis of the non-deuterated analog, α,α'-Dibromo-p-xylene.[2]

Objective: To synthesize this compound via the free-radical bromination of p-xylene-d10.

Materials:

-

p-Xylene-d10

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-xylene-d10 in anhydrous CCl₄ under an inert atmosphere.

-

Addition of Reagents: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield white to light yellow crystals of this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Radical Initiator: BPO or AIBN is essential to initiate the free-radical chain reaction by providing a source of initial radicals upon thermal decomposition.

-

N-Bromosuccinimide (NBS): Serves as a source of bromine radicals, allowing for the selective bromination of the benzylic positions.

-

Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound spans several key areas of chemical and pharmaceutical research, primarily leveraging its isotopic label.

Internal Standard in Quantitative Mass Spectrometry

This compound is an ideal internal standard for the quantification of its non-deuterated analog or derivatives thereof in complex matrices. Due to its near-identical chemical and physical properties, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows for their simultaneous detection and the calculation of a precise analyte-to-internal standard ratio, which corrects for variations in sample preparation and instrument response.

Mechanistic Studies of Polymerization Reactions

The non-deuterated A,A'-Dibromo-P-xylene is a precursor to p-xylylene, which undergoes polymerization to form poly(p-xylylene) (Parylene). The deuterated analog can be employed to elucidate the mechanism of this polymerization.[3] By tracking the deuterium labels in the resulting polymer, researchers can gain insights into the reaction intermediates and the propagation steps of the polymerization process.

Synthesis of Deuterated Drug Analogues and Linkers

This compound serves as a versatile deuterated building block for the synthesis of more complex molecules. In drug development, it can be used to introduce a deuterated p-xylene moiety into a drug candidate. This can be a strategic approach to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life.

Furthermore, in the field of materials science, this compound can be used as a deuterated linker in the synthesis of Metal-Organic Frameworks (MOFs). The deuterium labeling can aid in the characterization of the MOF structure and dynamics using techniques like neutron scattering.

Caption: Key application areas of this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, while ²H NMR confirms the presence and positions of deuterium atoms. ¹³C NMR provides information about the carbon skeleton.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic C-D bond vibrations.

Conclusion

This compound is a valuable tool for researchers in organic synthesis, materials science, and drug development. Its unique properties, conferred by isotopic labeling, enable advanced applications in quantitative analysis, mechanistic studies, and the synthesis of novel deuterated molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering scientists to leverage this versatile compound in their research endeavors.

References

-

Molecules. (n.d.). Topical Collection : Qualitative and Quantitative Analysis of Bioactive Natural Products. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. Retrieved from [Link]

-

PubMed. (n.d.). Peptide and peptide library cyclization via bromomethylbenzene derivatives. Retrieved from [Link]

-

PubMed. (2020). Identification and Quantification of Bioactive Molecules Inhibiting Pro-inflammatory Cytokine Production in Spent Coffee Grounds Using Metabolomics Analyses. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Qualitative and Quantitative Study of the Bioactive Compounds in Arbutus Unedo L. from the Ait Ammart Area in Northern Morocco. Retrieved from [Link]

-

ResearchGate. (2016). How can I prepare α,α′-Dibromo-p-xylene?. Retrieved from [Link]

-

University of Zaragoza. (n.d.). Polymer Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of A,A'-Dibromo-P-xylene-D8 in Organic Solvents

Introduction

A,A'-Dibromo-P-xylene-D8 is a deuterated analog of α,α'-dibromo-p-xylene, a versatile reagent in organic synthesis. The incorporation of deuterium isotopes provides a valuable tool for researchers in various fields, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based applications. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in experimental design, reaction setup, purification, and analytical procedures.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is important to note that due to the limited availability of direct solubility data for the deuterated species, this guide leverages data from its non-deuterated counterpart, α,α'-dibromo-p-xylene. The isotopic substitution of hydrogen with deuterium results in a negligible change in the molecule's polarity and intermolecular forces, making the solubility behavior of the two compounds virtually identical.

Molecular Structure and its Influence on Solubility

This compound possesses a symmetrical, non-polar aromatic core with two opposing bromomethyl groups. The key structural features influencing its solubility are:

-

Aromatic Ring: The deuterated benzene ring is hydrophobic and contributes to solubility in non-polar, aromatic solvents through π-π stacking interactions.

-

Bromomethyl Groups: The C-Br bonds introduce some polarity, but the overall molecule remains largely non-polar. These groups can participate in dipole-dipole interactions with polar aprotic solvents.

-

Symmetry: The high degree of symmetry in the para-substituted xylene ring can lead to efficient crystal packing, which may require more energy (and thus higher temperatures or more compatible solvents) to overcome.

Solubility Profile of this compound

Based on available data for the non-deuterated analog, the following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Solubility | Notes |

| Ethers | Dioxane | Soluble (hot) | A known good solvent, particularly with heating.[1][2] |

| Diethyl Ether | Soluble | Generally a good solvent for non-polar to moderately polar compounds. | |

| Aromatic Hydrocarbons | Toluene | Soluble (hot) | The similar aromatic nature promotes solubility, especially at elevated temperatures. |

| Benzene | Soluble (hot) | Mentioned as a recrystallization solvent, indicating good solubility when heated.[3] | |

| Halogenated Solvents | Chloroform | Soluble (hot) | A common solvent for recrystallization, suggesting good solubility with heat.[3] |

| Dichloromethane | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic compounds. | |

| Ketones | Acetone | Soluble | The polarity of the carbonyl group can interact with the bromomethyl groups. |

| Alcohols | Ethanol | Soluble (hot) | Used for recrystallization, indicating that solubility increases significantly with temperature.[3] |

| Methanol | Sparingly Soluble | Lower solubility is expected due to the higher polarity of methanol compared to ethanol. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Can solvate a wide range of compounds, but may not be the optimal choice for this largely non-polar molecule. |

| Esters | Ethyl Acetate | Moderately Soluble | Its moderate polarity allows for some interaction with the solute. |

| Aqueous Solvents | Water | Insoluble | The compound is hydrophobic and is known to hydrolyze in water.[1][2] |

Causality of Experimental Solvent Choices

The choice of solvent is critical for various applications:

-

For Chemical Reactions: Solvents like toluene and dioxane are often chosen for reactions involving this compound as they can dissolve the reactants and are relatively inert under many reaction conditions. The ability to heat these solvents to increase solubility and reaction rates is also a key factor.

-

For Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, benzene, and chloroform have been identified as suitable for this purpose.[3] This temperature-dependent solubility differential allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.

-

For Analytical Techniques (e.g., NMR): Deuterated chloroform (CDCl₃) is a common choice for ¹H NMR analysis due to its excellent dissolving power for a wide range of organic molecules, including this compound, and its single, easily identifiable solvent peak.

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a straightforward, self-validating method for determining the qualitative solubility of this compound in a given solvent.

Materials:

-

This compound

-

Test tubes or small vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Heating block or water bath

-

Solvents to be tested

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of this compound into a clean, dry test tube.

-

Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Room Temperature Agitation: Vigorously agitate the mixture using a vortex mixer for 1 minute.

-

Observation (Room Temperature): Observe the mixture.

-

Soluble: If the solid completely dissolves, the compound is considered soluble at room temperature.

-

Partially Soluble/Insoluble: If the solid does not completely dissolve, proceed to the next step.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and vortex for another minute. Repeat this process up to a total volume of 3 mL. If the compound dissolves at any point, it can be classified as "sparingly soluble" or "moderately soluble" depending on the volume of solvent required.

-

Heating: If the compound remains insoluble after the addition of 3 mL of solvent at room temperature, gently heat the mixture in a water bath or on a heating block to the solvent's boiling point (or a safe temperature below it). Agitate periodically.

-

Observation (Hot): Observe the mixture while hot.

-

Soluble (hot): If the solid dissolves upon heating, it is classified as soluble in the hot solvent.

-

Insoluble (hot): If the solid does not dissolve even with heating, it is considered insoluble in that solvent.

-

-

Validation by Cooling: For samples that dissolved upon heating, allow them to cool to room temperature. The formation of a precipitate or crystals upon cooling validates the observation of temperature-dependent solubility and suggests the solvent may be suitable for recrystallization.

Caption: Workflow for qualitative solubility determination.

Safety and Handling

This compound, similar to its non-deuterated counterpart, should be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound is governed by its largely non-polar, aromatic structure. It exhibits good solubility in hot aromatic, halogenated, and etheral solvents, making these suitable for chemical reactions and purification by recrystallization. Its solubility is more limited in polar protic solvents like alcohols, and it is insoluble in water. The provided experimental protocol offers a reliable method for confirming its solubility in solvents not listed in this guide, ensuring its effective application in research and development.

References

-

ChemBK. (n.d.). α-Bromo-p-xylene. Retrieved from [Link]

Sources

Spectroscopic Characterization of A,A'-Dibromo-P-xylene-D8: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of A,A'-Dibromo-P-xylene-D8, a deuterated isotopic analog of A,A'-Dibromo-P-xylene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize isotopically labeled compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic analysis of deuterated molecules and supported by comparative data from its non-deuterated counterpart.

Introduction

This compound (1,4-Bis(bromomethyl)benzene-d8) is a valuable tool in various scientific disciplines, primarily serving as an internal standard in quantitative analyses and as a tracer in mechanistic studies of chemical reactions and biological processes.[1] Its utility stems from the presence of deuterium atoms, which impart a distinct mass and spectroscopic signature without significantly altering the chemical properties of the molecule. Understanding the characteristic NMR and MS spectral features of this compound is paramount for its correct identification, purity assessment, and effective application in research.

Molecular Structure and Isotopic Labeling

The molecular structure of this compound is analogous to its non-deuterated form, with the key difference being the substitution of all eight hydrogen atoms with deuterium. The IUPAC name for this compound is 1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈D₈Br₂ | [2] |

| Molecular Weight | 272.01 g/mol | [2] |

| CAS Number | 74903-77-8 | [2] |

| Synonyms | 1,4-Bis(bromomethyl)benzene-d8, α,α'-Dibromo-p-xylene-d8 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. In the case of deuterated compounds, both ¹H and ¹³C NMR provide critical information, though the interpretation requires an understanding of the effects of deuterium substitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be largely silent, as all proton signals are replaced by deuterium. However, due to the isotopic enrichment of commercially available deuterated compounds typically being around 98-99%, residual proton signals may be observed.[3] These residual signals would appear at chemical shifts similar to the non-deuterated compound but with significantly reduced intensity.

For the non-deuterated A,A'-Dibromo-P-xylene, the ¹H NMR spectrum in CDCl₃ shows two singlets: one for the four aromatic protons and one for the four benzylic protons.[4]

Table 2: Comparison of ¹H NMR Data for A,A'-Dibromo-P-xylene and Predicted Residual Signals for this compound

| Assignment | A,A'-Dibromo-P-xylene Chemical Shift (δ, ppm) | Predicted Residual Signal for this compound (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | ~7.35 | ~7.35 | Singlet |

| Benzylic Protons (-CH₂Br) | ~4.45 | ~4.45 | Singlet |

Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard in ¹H NMR to avoid a large solvent signal that would obscure the analyte's signals.[5] For this compound, any residual proton signals would be very weak, necessitating a higher number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show signals for the carbon atoms, but their appearance will be affected by the attached deuterium atoms. The primary effect is the splitting of carbon signals into multiplets due to C-D coupling and a slight upfield shift compared to the corresponding signals in the non-deuterated compound.

For the non-deuterated A,A'-Dibromo-P-xylene, the ¹³C NMR spectrum in CDCl₃ typically shows three signals corresponding to the aromatic CH, the quaternary aromatic carbons, and the benzylic carbons.[4][6]

Table 3: Comparison of ¹³C NMR Data for A,A'-Dibromo-P-xylene and Predicted Signals for this compound

| Assignment | A,A'-Dibromo-P-xylene Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-D coupling) |

| Aromatic Carbons (Ar-CD) | ~129.5 | Slightly upfield of 129.5 | Triplet |

| Quaternary Aromatic Carbons (Ar-C) | ~138.0 | ~138.0 | Singlet |

| Benzylic Carbons (-CD₂Br) | ~33.2 | Slightly upfield of 33.2 | Quintet |

Expertise & Experience: The multiplicity of the carbon signals is a direct consequence of the number of attached deuterium atoms (n) and is given by the formula 2nI+1, where I=1 for deuterium. Thus, a CD group will appear as a triplet, and a CD₂ group as a quintet. The observation of these multiplicities provides a definitive confirmation of the deuteration pattern.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire a sufficient number of scans to observe the low-intensity residual proton signals.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum, although a non-decoupled spectrum will be required to observe the C-D coupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the isotopic enrichment of this compound.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight of approximately 272.01 g/mol . A key feature of the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern for bromine-containing ions. For a molecule with two bromine atoms, the molecular ion region will exhibit a triplet of peaks with an approximate intensity ratio of 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

Table 4: Predicted Molecular Ion Cluster for this compound

| Ion | m/z (approximate) | Relative Abundance |

| [C₈D₈⁷⁹Br₂]⁺ | 270 | 1 |

| [C₈D₈⁷⁹Br⁸¹Br]⁺ | 272 | 2 |

| [C₈D₈⁸¹Br₂]⁺ | 274 | 1 |

Trustworthiness: The observation of this characteristic 1:2:1 isotopic pattern for the molecular ion would provide strong evidence for the presence of two bromine atoms in the molecule. The m/z values of these peaks, shifted by +8 mass units compared to the non-deuterated analog, would confirm the D8 isotopic labeling.

Fragmentation Pattern

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern of this compound is expected to be similar to its non-deuterated counterpart, with the fragment ions showing a corresponding mass shift due to deuteration. A prominent fragmentation pathway would be the loss of a bromine atom, followed by the loss of the second bromine atom.

Experimental Protocol: MS Data Acquisition

The following is a generalized protocol for acquiring a mass spectrum of this compound.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe (DIP) or gas chromatography (GC) can be used.

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron ionization (EI) is suitable for observing fragmentation patterns, while a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) can be used to emphasize the molecular ion.

-

-

Mass Analysis:

-

Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions.

-

Compare the observed isotopic patterns with theoretical predictions to confirm the elemental composition.

-

Caption: Generalized workflow for mass spectrometry data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound based on fundamental principles and comparative data from its non-deuterated analog. The predicted ¹H and ¹³C NMR spectra highlight the key features arising from deuterium substitution, including the absence of proton signals and the characteristic C-D coupling patterns. The predicted mass spectrum emphasizes the importance of the bromine isotopic pattern and the mass shift of the molecular ion for confirming the identity and isotopic enrichment of the compound. The provided experimental protocols offer a self-validating framework for researchers to acquire and interpret high-quality spectroscopic data for this and similar deuterated compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene. Wiley. Retrieved from [Link]

-

Masstech Portal. (n.d.). 1,4-Bis(bromomethyl)benzene-d8. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). P-xylene. Retrieved from [Link]

Sources

- 1. 1,4-Bis(bromomethyl)benzene-d8 | Masstech Portal [masstechportal.org]

- 2. This compound | C8H8Br2 | CID 59070810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of Deuterated Xylylene Dibromide in Advanced Research and Development

< WHITE PAPER

Abstract

Deuterated xylylene dibromide, a site-specifically isotope-reinforced building block, offers significant strategic advantages across diverse scientific disciplines. By substituting hydrogen atoms with deuterium at the benzylic positions (the -CH2Br groups), the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This fundamental difference gives rise to a phenomenon known as the Kinetic Isotope Effect (KIE), which can be leveraged to enhance metabolic stability in drug candidates, elucidate complex reaction mechanisms, and improve the operational lifetime of advanced materials. This technical guide provides an in-depth analysis of the potential applications of deuterated xylylene dibromide, presenting scientifically grounded insights, detailed experimental protocols, and forward-looking perspectives for researchers, medicinal chemists, and materials scientists.

Foundational Principles: Deuteration and the Kinetic Isotope Effect (KIE)

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a subtle yet powerful tool in molecular engineering. The key to its utility lies in the difference in zero-point energy between a C-H bond and a C-D bond. The C-D bond is approximately 5 kJ/mol stronger and vibrates at a lower frequency.[1] Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound.[1][2] This is the Primary Kinetic Isotope Effect .

The practical implications are profound:

-

Metabolic Blocking: In drug development, if a C-H bond is a primary site of metabolic attack by enzymes (e.g., Cytochrome P450), replacing it with a C-D bond can significantly slow down its breakdown. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced dosing frequency.[3][4]

-

Mechanism Elucidation: By comparing the reaction rates of deuterated and non-deuterated analogues, chemists can confirm whether a specific C-H bond is broken during the slowest step of a reaction, providing critical evidence for a proposed mechanism.[5]

-

Material Stability: In materials science, particularly for organic electronics, degradation pathways often involve the cleavage of C-H bonds. Deuteration can enhance the thermal and photochemical stability of materials, extending device lifetimes.[6][7]

Xylylene dibromide, with its two reactive benzylic bromide groups, is a versatile bifunctional linker. Deuterating these benzylic positions (C₆H₄(CD₂Br)₂) creates a synthon that can introduce isotope-reinforced linkers into a wide array of molecular architectures.

Application I: Enhancing Metabolic Stability in Drug Discovery

While not a therapeutic agent itself, deuterated xylylene dibromide is an invaluable building block for synthesizing novel drug candidates with enhanced metabolic stability. The benzylic positions are particularly susceptible to oxidative metabolism. By using deuterated xylylene dibromide to connect two pharmacophores or to form a core scaffold, the resulting molecule is fortified at these metabolically "soft spots."

Causality: The KIE slows the rate of enzymatic C-D bond cleavage, forcing metabolism to occur at other, potentially less favorable sites (metabolic shunting) or simply reducing the overall rate of clearance. This strategy has been successfully validated with FDA-approved deuterated drugs like deutetrabenazine.[4][8]

Hypothetical Workflow: Synthesis of a Deuterated Kinase Inhibitor

This workflow illustrates how deuterated p-xylylene dibromide can be used to synthesize a hypothetical bivalent kinase inhibitor, where deuteration protects the linker from metabolic degradation.

Caption: Synthesis and metabolic stability testing workflow.

Experimental Protocol: Comparative Metabolic Stability Assay

-

Compound Preparation: Synthesize both the deuterated (from d4-p-xylylene dibromide) and non-deuterated (from p-xylylene dibromide) versions of the target molecule. Prepare 10 mM stock solutions in DMSO.

-

Incubation: In triplicate, combine human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4) in a 96-well plate.

-

Initiation: Add the test compound (deuterated or non-deuterated) to a final concentration of 1 µM. Incubate at 37°C.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 mixture of acetonitrile to methanol containing a deuterated internal standard.[9]

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-